molecular formula C16H18N2O4S2 B4578008 N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide

N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide

Cat. No.: B4578008
M. Wt: 366.5 g/mol
InChI Key: WXXZMXFNJIJYRT-UHFFFAOYSA-N
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Description

N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.07079941 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatility in Chemical Synthesis

Nitrobenzenesulfonamides, including compounds structurally similar to N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide, have been showcased for their exceptional versatility in the preparation of secondary amines. For instance, they undergo smooth alkylation by the Mitsunobu reaction or conventional methods to give N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be readily deprotected via Meisenheimer complexes upon treatment with thiolates in DMF at room temperature, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Characterization and Computational Studies

Recent studies have focused on the synthesis and detailed characterization of new sulfonamide molecules, with research delving into their structural, electronic, and interaction properties using various spectroscopic tools and computational methods. Such studies provide insights into the nature of intermolecular interactions, electronic properties, and potential applications of these compounds in various scientific fields (Murthy et al., 2018).

Potential in Drug Discovery

While the request specifically excludes drug use and dosage information, it's worth noting that research into nitrobenzenesulfonamides has explored their potential as hypoxic cell selective cytotoxic agents, highlighting the broader applicability of these compounds in medicinal chemistry for targeting specific cellular environments (Saari et al., 1991).

Advanced Intermediates for Heterocyclic Synthesis

Nitrobenzenesulfonamides serve as advanced intermediates for the synthesis of nitrogenous heterocycles. Their reactivity has been exploited in the synthesis of complex molecules, such as indazole oxides and quinazolines, which are of interest in various chemical research areas (Kisseljova, Smyslová, & Krchňák, 2014).

Application in Dye Synthesis

The synthesis of N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide and its application in dye synthesis underscores the utility of nitrobenzenesulfonamides in the development of new dyes with desirable properties for industrial applications. This demonstrates the role of such compounds in materials science, particularly in the development of novel dyes (Gao Kun-yu, 2009).

Properties

IUPAC Name

N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-13-6-2-3-7-14(13)12-23-11-10-17-24(21,22)16-9-5-4-8-15(16)18(19)20/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXZMXFNJIJYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.